

Dendrobine molecular formula and molecular weight

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Dendrobine: A Technical Guide for Researchers

An In-depth Examination of the Molecular Characteristics, Experimental Protocols, and Biological Activities of a Promising Alkaloid

This technical guide provides a comprehensive overview of **dendrobine**, a significant alkaloid isolated from orchids of the Dendrobium genus. Tailored for researchers, scientists, and drug development professionals, this document delves into the core molecular data, detailed experimental methodologies, and known biological signaling pathways associated with this compound.

Core Molecular and Physical Properties

Dendrobine is a sesquiterpenoid alkaloid recognized for its complex tetracyclic ring structure. [1] It is most notably isolated from Dendrobium nobile.[2] The fundamental molecular and physical characteristics of **dendrobine** are summarized below.



Property	Value	Source(s)
Molecular Formula	C16H25NO2	[2][3][4][5][6]
Molecular Weight	263.38 g/mol	[2][3][4][5][6]
CAS Number	2115-91-5	[2][3]
Appearance	White to yellow solid; Crystalline	[2][3][4]
Melting Point	135 - 136 °C	[3]
Purity	Typically ≥ 95%	[2][4]
Solubility	DMSO: 33.33 mg/mL (126.55 mM) (ultrasonic)	[3]

Experimental Protocols

This section details the methodologies for the extraction, purification, and analysis of **dendrobine**, as well as protocols for assessing its biological activity.

Extraction and Purification of Dendrobine from Dendrobium nobile

This protocol outlines a common method for the extraction and subsequent purification of **dendrobine** to a high degree of purity.

Materials:

- Dried and powdered stems of Dendrobium nobile
- Acidic ethanol (pH adjusted to 3-4 with HCl or H₂SO₄)
- Cation exchange resin (e.g., 731-type strong acid)
- Ammonia water
- Ether



- Chloroform
- Methanol
- HPLC system

- Extraction:
 - 1. Combine the powdered Dendrobium nobile stems with acidic ethanol at a solid-liquid ratio of 1:8 to 1:12 (w/v).
 - 2. Heat the mixture to a gentle boil and maintain for 2-4 hours.
 - 3. Filter the mixture and collect the supernatant. Repeat the extraction process on the residue two more times.
 - 4. Combine the supernatants from all three extractions.
- Ion Exchange Chromatography:
 - 1. Adsorb the combined extract onto a pre-treated cation exchange resin column.
 - 2. Elute the column to separate **dendrobine** from other components.
- Solvent Extraction:
 - 1. Adjust the pH of the eluent from the ion exchange step.
 - 2. Perform successive extractions with chloroform and ether to obtain a crude **dendrobine** extract.
- HPLC Purification:
 - 1. Dissolve the crude extract in methanol.
 - 2. Inject the dissolved extract into an HPLC system for final purification. A typical mobile phase is a mixture of acetonitrile, water, and triethylamine (e.g., 21:79:0.005 v/v/v) on a



C18 column, with UV detection at 210 nm.[7]

- 3. Collect the fractions corresponding to the **dendrobine** peak.
- 4. Evaporate the solvent to obtain purified **dendrobine**.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the identity and structure of **dendrobine**.

Instrumentation:

- NMR Spectrometer (e.g., 360 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., CDCl₃ or CD₃OD)

Protocol:

- Sample Preparation: Dissolve a small amount of purified dendrobine in a suitable deuterated solvent.
- Data Acquisition:
 - 1. Acquire a ¹H NMR spectrum to observe the proton environments within the molecule.
 - 2. Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms. The ¹³C NMR spectrum of **dendrobine** typically shows 16 distinct carbon signals.[1]
- Spectral Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to confirm the characteristic tetracyclic structure of **dendrobine**.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of **dendrobine** in a sample.



Instrumentation and Reagents:

- HPLC system with a UV or DAD detector
- C18 reversed-phase column (e.g., Waters XTerra™ RP18, 3.9 mm × 150 mm, 5 μm)
- Mobile Phase: Acetonitrile, water, and triethylamine (21:79:0.005 v/v/v)
- Dendrobine standard of known purity
- Methanol for sample and standard preparation

- Standard Curve Preparation:
 - 1. Prepare a stock solution of the **dendrobine** standard in methanol.
 - 2. Create a series of dilutions from the stock solution to generate a calibration curve over a suitable concentration range (e.g., 30.9-618 mg/L).[7]
- Sample Preparation:
 - 1. Accurately weigh the sample containing **dendrobine**.
 - 2. Extract the **dendrobine** using an appropriate solvent (e.g., methanol) and dilute to a concentration within the range of the standard curve.
 - 3. Filter the sample solution through a 0.45 µm filter before injection.
- Chromatographic Analysis:
 - 1. Set the HPLC column temperature and flow rate.
 - 2. Set the UV detector to 210 nm.[7]
 - 3. Inject the prepared standards and samples onto the HPLC system.
- Data Analysis:



- Construct a calibration curve by plotting the peak area of the **dendrobine** standard against its concentration.
- 2. Determine the concentration of **dendrobine** in the samples by comparing their peak areas to the standard curve.

In Vitro Anti-Cancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound on cancer cell lines.

Materials:

- A549 human lung adenocarcinoma cell line
- DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics
- Dendrobine
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates
- CO₂ incubator

- Cell Seeding: Seed A549 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight to allow for attachment.[8]
- Compound Treatment:
 - 1. Prepare various concentrations of **dendrobine** in the cell culture medium.
 - Replace the medium in the wells with the medium containing the different concentrations
 of dendrobine. Include a vehicle control (medium with the same amount of solvent used
 to dissolve dendrobine, e.g., DMSO).



- 3. Incubate the plates for 24 to 48 hours in a CO2 incubator at 37°C.[8]
- MTT Addition: Four hours before the end of the incubation period, add 10 μ L of MTT solution (10 mg/mL) to each well.[8]
- Formazan Solubilization: After the 4-hour incubation with MTT, add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the cytotoxic effect of dendrobine.

Anti-Influenza Virus Activity Assay

This protocol outlines a method to assess the antiviral activity of **dendrobine** against influenza A virus.

Materials:

- Influenza A virus strains (e.g., H1N1, H3N2)
- · Madin-Darby Canine Kidney (MDCK) cells
- Cell culture medium and reagents
- Dendrobine
- Assay for quantifying viral replication (e.g., plaque assay, TCID₅₀, or qRT-PCR)

- Cell Preparation: Seed MDCK cells in appropriate culture plates and grow to confluence.
- Infection and Treatment:
 - 1. Infect the confluent MDCK cell monolayers with a known titer of influenza A virus.



- 2. After a 1-hour viral adsorption period, add varying concentrations of **dendrobine** to the culture medium.[9]
- Incubation: Incubate the plates for a suitable period (e.g., 48 hours) to allow for viral replication.[9]
- Quantification of Viral Inhibition:
 - 1. Collect the cell culture supernatants.
 - 2. Quantify the amount of virus in the supernatants using a suitable method such as a plaque assay to determine viral titers or qRT-PCR to measure viral RNA.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) of **dendrobine**, which is the concentration that inhibits viral replication by 50%. **Dendrobine** has shown IC₅₀ values in the low microgram per milliliter range against different influenza A strains.[5]

Biological Activity and Signaling Pathways

Dendrobine exhibits a range of pharmacological activities, including anti-inflammatory, neuroprotective, anti-cancer, and antiviral effects.[3]

Anti-Cancer Mechanism

In non-small cell lung cancer cells (A549), **dendrobine** has been shown to induce apoptosis.[2] One of the proposed mechanisms involves the activation of the JNK (c-Jun N-terminal kinase) stress signaling pathway.[10] This activation can sensitize cancer cells to the effects of chemotherapeutic agents like cisplatin.[11]

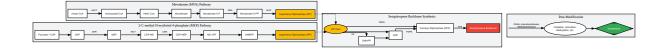
Anti-Influenza Virus Mechanism

Dendrobine has demonstrated inhibitory effects on the replication of influenza A viruses.[5] Mechanistic studies have revealed that **dendrobine** can bind to the highly conserved nucleoprotein (NP) of the virus.[12] This interaction is thought to restrain the nuclear export of the viral NP and its subsequent oligomerization, which are critical steps in the viral replication cycle.[12]

Biosynthesis of Dendrobine



The biosynthesis of **dendrobine** is a complex process involving multiple enzymatic steps. It is believed to originate from two primary pathways for the synthesis of the isoprene unit, isopentenyl diphosphate (IPP): the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[13][14] These pathways provide the precursors for the formation of the sesquiterpene skeleton, which then undergoes a series of post-modifications to yield the final **dendrobine** molecule.[13]



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Caption: Putative biosynthetic pathway of **dendrobine**.

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